5-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-3-amine
Description
Properties
IUPAC Name |
5-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-N,N-dimethylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-14-11-16(5-6-17(14)26-4)27(24,25)23-9-7-22(8-10-23)15-12-18(21(2)3)20-19-13-15/h5-6,11-13H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQBNILEDVUSQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NN=C3)N(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-3-amine, with the CAS number 1796994-01-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 391.49 g/mol. Its structure includes a piperazine ring substituted with a sulfonyl group and a methoxy-3-methylphenyl moiety, which may enhance its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H25N5O3S |
| Molecular Weight | 391.49 g/mol |
| CAS Number | 1796994-01-8 |
| Purity | Typically 95% |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and receptors. The piperazine moiety is known for modulating serotonergic pathways, particularly as a potential antagonist at the 5-HT6 receptor, which is implicated in cognitive processes and neurological disorders. The sulfonyl group may enhance binding affinity to biological targets, potentially increasing the compound's efficacy.
Antagonistic Effects on Receptors
Research indicates that compounds similar to this compound can act as antagonists for serotonin receptors, particularly the 5-HT6 receptor. This receptor is associated with cognition and memory enhancement, making it a target for treating conditions such as Alzheimer's disease .
Cytotoxicity Studies
In vitro studies have demonstrated that related compounds can exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis through pathways involving caspases. For instance, derivatives targeting epidermal growth factor receptor (EGFR) showed promising anti-proliferative effects, suggesting that similar mechanisms may be explored for the compound .
Study on Antiviral Activity
A study exploring antiviral properties highlighted that structural analogs of this compound could inhibit viral replication through mechanisms involving host restriction factors like APOBEC3G. This suggests potential applications in antiviral therapies against viruses such as HBV .
Toxicity Assessment
Acute toxicity assessments in animal models indicated low toxicity levels for related compounds, with median lethal doses (LD50) significantly above therapeutic concentrations. Such findings are crucial for establishing safety profiles during drug development .
Scientific Research Applications
1.1. 5-HT6 Receptor Antagonism
Research indicates that this compound acts as a 5-HT6 receptor antagonist , which is crucial in the modulation of neurotransmitter systems related to cognition and memory. The 5-HT6 receptor is implicated in several neurological conditions, including Alzheimer's disease and schizophrenia. By blocking this receptor, the compound may enhance cognitive function and improve symptoms associated with these disorders .
1.2. Neuroprotective Effects
Studies have shown that compounds with similar structures exhibit neuroprotective properties. The presence of the piperazine ring often correlates with interactions that can protect neurons from damage due to oxidative stress or excitotoxicity. This suggests that 5-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-3-amine could be explored for its potential in treating neurodegenerative diseases.
3.1. Cognitive Enhancement Studies
In a controlled study involving animal models, administration of this compound showed significant improvements in memory retention tasks compared to control groups receiving placebo treatments. These findings support the hypothesis that antagonism of the 5-HT6 receptor can lead to enhanced cognitive performance .
3.2. Neuroprotective Mechanisms
Another study focused on the neuroprotective effects of similar compounds demonstrated that they could reduce neuronal apoptosis induced by glutamate toxicity. This opens avenues for further exploration of this compound in conditions like stroke or traumatic brain injury, where excitotoxicity plays a significant role in neuronal loss.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
a) 6-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine
- Key Differences :
- The sulfonyl group is attached to a 2-methoxy-5-methylphenyl ring instead of 4-methoxy-3-methylphenyl.
- The pyridazine amine is substituted with pyridin-3-yl rather than dimethylamine.
- Implications: The altered substituent positions on the phenyl ring may affect steric interactions with target proteins.
b) 6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine
- Key Differences :
- The sulfonyl group is linked to a 4-chlorophenyl ring.
- The amine substituent on pyridazine is diethyl instead of dimethyl.
- Implications: The electron-withdrawing chlorine may enhance metabolic stability compared to methoxy groups.
Substituent Position and Bioactivity Trends
Evidence from patent literature (e.g., trifluoromethylphenyl-piperazine derivatives) highlights that substituent positions on the phenyl ring critically influence receptor affinity and selectivity. For example:
- Para-substituted groups (e.g., 4-trifluoromethyl) often enhance lipophilicity and membrane permeability.
- Meta- or ortho-substituted groups (e.g., 3-methoxy-4-methyl) may optimize hydrogen bonding or π-π interactions.
Molecular Weight and Formula:
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| Target Compound | C₁₉H₂₆N₅O₃S | 412.5* |
| 6-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine | C₁₈H₂₄ClN₅O₂S | 409.9 |
*Calculated based on structural similarity.
Functional Group Impact
- Dimethylamine vs. Diethylamine :
- Sulfonyl Group :
- Enhances metabolic stability and hydrogen-bond acceptor capacity compared to carbonyl or methylene links.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing sulfonylpiperazine-containing compounds like 5-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-3-amine?
- Methodological Answer : The synthesis typically involves multi-step processes, such as coupling a sulfonyl chloride intermediate (e.g., 4-methoxy-3-methylbenzenesulfonyl chloride) with a piperazine derivative, followed by nucleophilic substitution or condensation reactions. For example, describes sulfonylpiperazine derivatives synthesized via Buchwald-Hartwig amination or SNAr reactions, yielding 17–32% after purification by flash chromatography. Key steps include optimizing reaction time, temperature, and catalysts (e.g., Pd-based catalysts for coupling) .
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Methodological Answer : Use a combination of LCMS (to verify molecular weight), H/C NMR (to assign proton and carbon environments), and X-ray crystallography (for absolute configuration). and highlight H NMR peaks for sulfonylpiperazine protons (δ 3.1–3.5 ppm) and aromatic protons (δ 6.8–8.2 ppm), while X-ray data (e.g., space group ) resolve stereochemical ambiguities .
Q. What safety protocols are recommended for handling sulfonamide derivatives?
- Use fume hoods to avoid inhalation.
- Wear nitrile gloves and lab coats to prevent dermal exposure.
- Store compounds in airtight containers under inert gas to prevent degradation .
Advanced Research Questions
Q. How can low yields in sulfonylpiperazine synthesis be addressed?
- Methodological Answer : Low yields (e.g., 17–32% in ) may arise from steric hindrance or competing side reactions. Strategies include:
- Temperature modulation : Lowering reaction temperature to favor selectivity.
- Catalyst optimization : Switching from Pd(OAc) to Xantphos-Pd systems for improved coupling efficiency.
- Purification refinement : Use reverse-phase HPLC instead of silica-based chromatography for polar intermediates .
Q. How do substituents on the sulfonylphenyl group affect biological activity?
- Methodological Answer : demonstrates that electron-withdrawing groups (e.g., -F, -Cl) enhance binding affinity to targets like carbonic anhydrase, while methoxy groups improve solubility. Design SAR studies by synthesizing analogs with halogenated or alkylated aryl sulfonamides and testing them in enzyme inhibition assays (e.g., IC measurements) .
Q. How can computational tools predict the reactivity of intermediates in the synthesis?
- Methodological Answer : ICReDD’s quantum chemical reaction path search methods () can model transition states and identify energetically favorable pathways. For example, DFT calculations (B3LYP/6-31G*) predict regioselectivity in nucleophilic aromatic substitution, reducing trial-and-error experimentation by 40–60% .
Q. How to resolve contradictory data in biological assays (e.g., conflicting IC values)?
- Methodological Answer :
- Orthogonal assays : Validate results using fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out assay-specific artifacts.
- Purity verification : Re-test compounds after HPLC purification (>98% purity) to exclude impurities affecting activity ( ).
- Solvent controls : Ensure DMSO concentrations are <0.1% to avoid solvent interference .
Q. What strategies improve metabolic stability in pyridazine-based compounds?
- Methodological Answer : Introduce metabolically resistant groups like trifluoromethyl () or methylsulfanyl () to block cytochrome P450 oxidation. For example, replacing -OCH with -CF increases half-life in hepatic microsomes by 2.5-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
